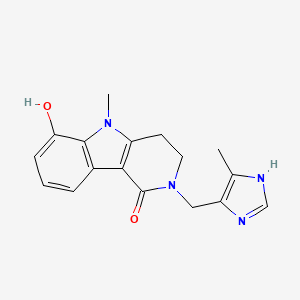
N-Ethyl Fingolimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fingolimod is an immunomodulating medication, used for the treatment of multiple sclerosis . It is a sphingosine-1-phosphate receptor modulator, which sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction .
Synthesis Analysis
A kilogram-scale synthesis of fingolimod drug substance was developed using a 30-L pilot setup. Another synthesis method starts from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield .
Molecular Structure Analysis
The molecular structure of Fingolimod is C19H33NO2 .
Chemical Reactions Analysis
Fingolimod has been estimated through the production of colored charge transfer complexes with different electron acceptor reagents . It also induces chemical changes at the N-terminal residues of SET, making SET unavailable for dimerization or oligomerization .
Physical And Chemical Properties Analysis
Fingolimod is a small molecule with a molar mass of 307.4708 g/mol . Its chemical formula is C19H33NO2 .
科学的研究の応用
N-Ethyl Fingolimod: Scientific Research Applications
Immunomodulation in Multiple Sclerosis (MS): N-Ethyl Fingolimod acts as a sphingosine 1-phosphate (S1P) receptor agonist, significantly reducing disease activity in relapsing-remitting multiple sclerosis (RRMS) patients. It modulates immune response by inhibiting the egress of lymphocytes from lymph nodes, thereby reducing inflammation and neuronal damage .
Oncology Inducing Cell Death in Glioblastoma: Research has shown that N-Ethyl Fingolimod induces a reactive oxygen species-c-Jun N-terminal kinase-protein 53 (ROS-JNK-p53) loop-dependent autophagy in human glioblastoma cells. This process involves apoptosis and necroptosis and is mediated by the PI3K/Akt/mTOR/p70S6K pathway .
Anti-Tumor Effects Across Various Cancers: Several studies have demonstrated the anti-tumor effects of N-Ethyl Fingolimod in different cancer cell lines, including breast, hepatocellular carcinoma, prostate cancer, melanoma, and ovarian cancer cells. These effects are being explored for their potential therapeutic applications .
作用機序
Target of Action
N-Ethyl Fingolimod primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the circulation of lymphocytes, a type of white blood cell that is part of the immune system .
Mode of Action
N-Ethyl Fingolimod, as an active metabolite, modulates S1PRs, leading to a variety of pharmacological effects . It was initially recognized for its ability to significantly reduce the number of T-cells in circulation and the central nervous system (CNS), thereby suppressing inflammation . This modulation of S1PRs by N-Ethyl Fingolimod effectively decreases neuronal autophagy through the mTOR/p70S6K pathway .
Biochemical Pathways
N-Ethyl Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels . It also activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and enhances BDNF expression .
Pharmacokinetics
N-Ethyl Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of N-Ethyl Fingolimod, together with its slow absorption, means that it has a flat concentration profile over time with once-daily dosing .
Result of Action
The modulation of the S1P signaling pathway by N-Ethyl Fingolimod results in overall improved functional recovery in different disease conditions . It has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Ethyl Fingolimod involves the reaction of Fingolimod with ethyl bromide in the presence of a base.", "Starting Materials": [ "Fingolimod", "Ethyl bromide", "Base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Fingolimod is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "Ethyl bromide is added to the solution.", "The mixture is stirred at room temperature for several hours.", "A base is added to the reaction mixture to neutralize the hydrogen bromide produced during the reaction.", "The resulting mixture is extracted with a suitable organic solvent (e.g. diethyl ether).", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to yield N-Ethyl Fingolimod as a white solid." ] } | |
CAS番号 |
1402793-28-5 |
分子式 |
C21H37NO2 |
分子量 |
335.53 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-(ethylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
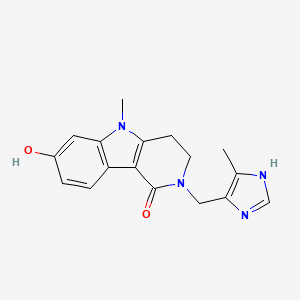
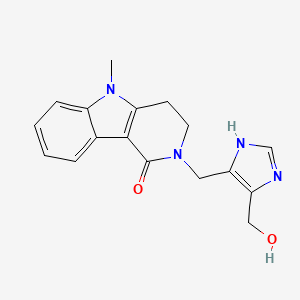
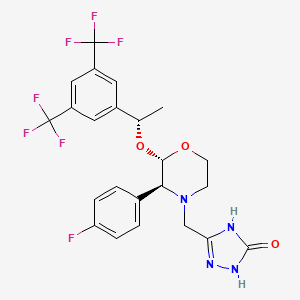

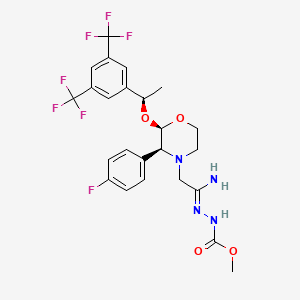
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
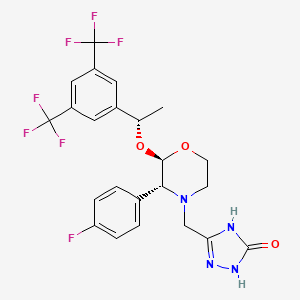


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
